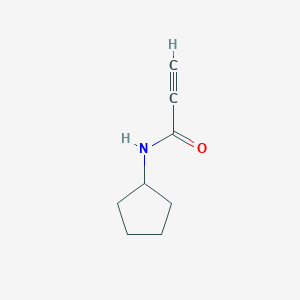

N-cyclopentylprop-2-ynamide

Overview

Description

“N-cyclopentylprop-2-ynamide” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol.

Chemical Reactions Analysis

While specific chemical reactions involving “N-cyclopentylprop-2-ynamide” are not detailed in the available resources, ynamides in general have been studied for their reactions. For example, Brønsted acid-mediated reactions of ynamides, including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, and oxygen atom transfer reactions have been reported .Scientific Research Applications

Greening Peptide Synthesis

“N-cyclopentylprop-2-ynamide” has been utilized as a ynamide coupling reagent, which is instrumental in advancing peptide synthesis. This approach is particularly significant as it addresses the long-standing issue of racemization/epimerization during peptide synthesis. The use of ynamide coupling reagents has enabled effective peptide fragment condensation and head-to-tail cyclization, as well as the precise incorporation of thioamide substitutions into peptide backbones .

Nanomedicine Applications

In the realm of nanomedicine, ynamides have shown potential in the synthesis of silver nanoparticles (AgNPs). These nanoparticles have a broad spectrum of applications, including antimicrobial agents, biomedical device coatings, drug-delivery carriers, imaging probes, and diagnostic and optoelectronic platforms. The unique properties of AgNPs can be tailored by controlling their size and shape, which is facilitated by the use of ynamides in their synthesis .

Energy Harvesting

Ynamides are also being explored for their role in the development of flexible piezoelectric nanogenerators. These nanogenerators can convert mechanical energy into electrical energy and have applications in energy harvesting and sensory technologies. The flexibility and efficiency of these devices are enhanced by incorporating materials like BaTiO3, PDMS, and MWCNTs along with ynamides .

Sustainable Industrial Application

The scalability and sustainability of ynamide coupling reagents are crucial for their industrial application. A one-step synthetic method from inexpensive starting materials has been developed, making ynamide coupling reagents more accessible. Additionally, the potential for recycling these reagents contributes to their sustainable use in industrial settings .

Macrolactonization

Ynamide coupling reagents have been shown to facilitate efficient intermolecular esterification and macrolactonization. This process is essential for the synthesis of macrocyclic compounds, which have various pharmaceutical and chemical applications. The ability to preserve α-chirality and the configuration of the conjugated α,β-C−C double bond during this process is a significant advantage .

Transient Protection Strategy

The transient protection strategy is a novel approach in peptide synthesis that leverages the properties of ynamide coupling reagents. This strategy allows for the temporary protection of amino acids during synthesis, thereby preventing undesired polymerization and enabling the synthesis of complex peptides without racemization/epimerization .

properties

IUPAC Name |

N-cyclopentylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)9-7-5-3-4-6-7/h1,7H,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUGDDCEODVOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylprop-2-ynamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)

![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)